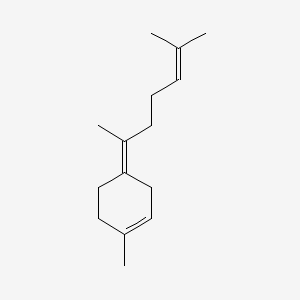

(Z)-gamma-bisabolene

Descripción general

Descripción

(Z)-gamma-bisabolene is a naturally occurring sesquiterpene hydrocarbon found in various plants, including chamomile and ginger. It is known for its pleasant aroma and is often used in the fragrance and flavor industries. This compound has also attracted attention due to its potential biological activities, including anti-inflammatory and antimicrobial properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-gamma-bisabolene can be achieved through several methods. One common approach involves the cyclization of farnesyl pyrophosphate (FPP) catalyzed by specific enzymes such as sesquiterpene synthases. This enzymatic reaction typically occurs under mild conditions and can be optimized for higher yields by adjusting factors like pH and temperature.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as essential oils of chamomile or ginger. The extraction process includes steam distillation followed by purification steps like fractional distillation or chromatography to isolate the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-gamma-bisabolene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form bisabolol, a compound with significant medicinal properties.

Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

Oxidation: Bisabolol

Reduction: Saturated hydrocarbons

Substitution: Halogenated bisabolene derivatives

Aplicaciones Científicas De Investigación

(Z)-gamma-bisabolene has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other complex organic molecules.

Biology: Studied for its role in plant defense mechanisms and its potential as a natural pesticide.

Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the production of fragrances, flavors, and as an additive in cosmetic products.

Mecanismo De Acción

The biological effects of (Z)-gamma-bisabolene are primarily mediated through its interaction with cellular membranes and enzymes. It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.

Comparación Con Compuestos Similares

Similar Compounds

- alpha-bisabolene

- beta-bisabolene

- gamma-bisabolene (E-isomer)

Uniqueness

(Z)-gamma-bisabolene is unique due to its specific geometric configuration, which influences its biological activity and aroma profile. Compared to its isomers, this compound often exhibits stronger anti-inflammatory and antimicrobial properties, making it a valuable compound in both research and industrial applications.

Propiedades

IUPAC Name |

(4Z)-1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8H,5,7,9-11H2,1-4H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGUIVFBMBVUEG-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=C(C)CCC=C(C)C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC/C(=C(/C)\CCC=C(C)C)/CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901037003 | |

| Record name | (4Z)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13062-00-5, 495-62-5 | |

| Record name | (Z)-γ-Bisabolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13062-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisabolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Bisabolene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4Z)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-BISABOLENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E452K502K0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources and methods of obtaining γ-Bisabolene?

A1: γ-Bisabolene is primarily isolated from natural sources like carrots and cotton plants. Researchers have successfully extracted and analyzed the volatile compounds of carrots, including γ-Bisabolene, using techniques like dynamic headspace sampling coupled with gas chromatography-mass spectrometry (GC-MS) [, ]. This method allows for the identification and quantification of volatile organic compounds, revealing the presence of γ-Bisabolene as a significant constituent.

Q2: How does the concentration of γ-Bisabolene fluctuate in plants under different storage conditions?

A2: Research indicates that storage conditions significantly impact the concentration of volatile compounds like γ-Bisabolene in plants. For example, studies on shredded carrots revealed a considerable increase in mono- and sesquiterpenes, including γ-Bisabolene, during refrigerated storage. Conversely, frozen storage resulted in relatively stable terpene concentrations []. These findings suggest that storage temperature plays a crucial role in preserving the volatile profile of plants containing γ-Bisabolene.

Q3: What role does γ-Bisabolene play in the chemical ecology of plants?

A3: In sunflowers, linear glandular trichomes (LGTs) are responsible for producing a variety of bisabolene-type sesquiterpenes, including γ-Bisabolene []. These LGTs are particularly abundant on the involucral bracts of the flower head, suggesting a potential role in plant-insect or plant-herbivore interactions []. This observation hints at the ecological significance of γ-Bisabolene in mediating plant defense mechanisms.

Q4: Can you elaborate on the biosynthesis of γ-Bisabolene in sunflowers?

A4: Research on sunflowers led to the identification of two isoforms of a cis-γ-Bisabolene synthase []. These enzymes were isolated from the transcriptome of LGTs and functionally characterized through heterologous expression in a yeast system []. This discovery marked a significant step in understanding the biosynthetic pathway of γ-Bisabolene in sunflowers and opened avenues for potential biotechnological applications.

Q5: Beyond natural sources, are there any synthetic routes to produce γ-Bisabolene?

A5: Yes, researchers have developed synthetic routes for γ-Bisabolene production. One such method utilizes an eight-step synthesis starting from a specific allylic alcohol to obtain γ-Bisabolene with approximately 10% overall yield []. This synthetic approach provides an alternative to natural extraction, potentially enabling larger-scale production and exploration of its diverse applications.

Q6: Has the presence of γ-Bisabolene been observed in other organisms besides plants?

A6: Yes, γ-Bisabolene has also been identified in the marine red alga, Laurencia rigida []. This particular species is known for its antifouling properties, which are attributed to the presence of various sesquiterpenes, including γ-Bisabolene, in its dichloromethane extract []. This finding highlights the diverse biological activities and potential applications of γ-Bisabolene across different kingdoms of life.

Q7: Are there any studies investigating the potential anti-cancer activity of γ-Bisabolene?

A7: While not directly focused on γ-Bisabolene itself, some studies explored the anti-cancer potential of plant extracts rich in this compound. For instance, researchers investigated the apoptotic effects of Commiphora molmol and Commiphora gudiotti extracts on cancer cell lines []. Although these extracts contain a mixture of compounds, including γ-Bisabolene, the results provide valuable insights into potential anti-cancer properties associated with these plant species and warrant further investigation into the specific role of γ-Bisabolene.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B3418784.png)